

Pharmacological profile of the TRPC6 inhibitor BI-749327

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An in-depth analysis of **BI-749327**, a potent and selective inhibitor of the transient receptor potential canonical 6 (TRPC6) channel, reveals its significant potential in the treatment of proteinuric kidney diseases. This technical guide provides a comprehensive overview of its pharmacological profile, drawing from key preclinical studies.

Quantitative Pharmacological Data

The pharmacological characteristics of **BI-749327** have been determined through a series of in vitro and in vivo experiments. The data presented below summarizes its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of BI-749327



Parameter	Species	Assay Method	Value	Reference
TRPC6 IC50	Human	Automated Patch Clamp (HEK293 cells)	16 nM	
Rat	Automated Patch Clamp (HEK293 cells)	26 nM		_
Mouse	Automated Patch Clamp (HEK293 cells)	21 nM	-	
TRPC3 IC50	Human	Automated Patch Clamp (HEK293 cells)	480 nM	
Selectivity	-	(TRPC3 IC ₅₀ / TRPC6 IC ₅₀)	30-fold	-
TRPC7 IC50	Human	Manual Patch Clamp	>10,000 nM	_
TRPV4 IC50	Human	Manual Patch Clamp	>10,000 nM	
TRPM8 IC50	Human	Manual Patch Clamp	>10,000 nM	
TRPA1 IC50	Human	Manual Patch Clamp	>10,000 nM	
TRPV1 IC50	Human	Manual Patch Clamp	>10,000 nM	-
Cav1.2 IC50	Human	Manual Patch Clamp	>10,000 nM	-
K _v 7.2/7.3 IC ₅₀	Human	Manual Patch Clamp	>10,000 nM	-



hERG IC50 Human Manual Patch
Clamp

Table 2: Pharmacokinetic Properties of BI-749327

Parameter	Species	Route of Administration	Value	Reference
Bioavailability (F)	Rat	Oral	19%	
Dog	Oral	100%		_
Half-life (t1/2)	Rat	Intravenous	2.0 h	
Dog	Intravenous	1.8 h		
Clearance (CL)	Rat	Intravenous	2.1 L/h/kg	_
Dog	Intravenous	0.3 L/h/kg		
Volume of Distribution (Vd)	Rat	Intravenous	5.9 L/kg	
Dog	Intravenous	0.8 L/kg		_

Experimental Protocols

The following sections detail the methodologies used in the key experiments to characterize **BI-749327**.

Automated and Manual Patch-Clamp Electrophysiology

The potency and selectivity of **BI-749327** were assessed using patch-clamp electrophysiology on human embryonic kidney (HEK293) cells engineered to express specific ion channels, including TRPC6, TRPC3, and other TRP channels.

- Objective: To measure the inhibitory effect of BI-749327 on ion channel activity.
- Cell Lines: HEK293 cells stably expressing human, rat, or mouse TRPC6, or human TRPC3.
- Method:



- Whole-cell patch-clamp recordings were performed.
- TRPC6 channels were activated using a stable analogue of diacylglycerol (DAG), 1-oleoyl-2-acetyl-sn-glycerol (OAG).
- **BI-749327** was applied at various concentrations to determine the concentration-response relationship and calculate the IC₅₀ value.
- Selectivity was determined by testing BI-749327 against a panel of other ion channels.
- Data Analysis: The recorded currents were analyzed to determine the percentage of inhibition at each concentration of BI-749327, and the IC₅₀ was calculated by fitting the data to a logistic equation.

Fluorescence-Based Calcium Imaging

This assay was used to measure the effect of **BI-749327** on intracellular calcium levels in podocytes, a key cell type in the kidney's filtration barrier.

- Objective: To assess the functional inhibition of TRPC6-mediated calcium entry in a relevant cell type.
- Cell Lines: Conditionally immortalized human and rat podocytes.
- · Method:
 - Podocytes were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
 - TRPC6 channels were activated with a TRPC6 agonist.
 - Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity.
 - The effect of BI-749327 on the agonist-induced calcium influx was quantified.
- Data Analysis: The fluorescence signal was converted to intracellular calcium concentrations.
 The inhibitory effect of BI-749327 was determined by comparing the calcium response in the presence and absence of the compound.



In Vivo Efficacy Studies in Animal Models

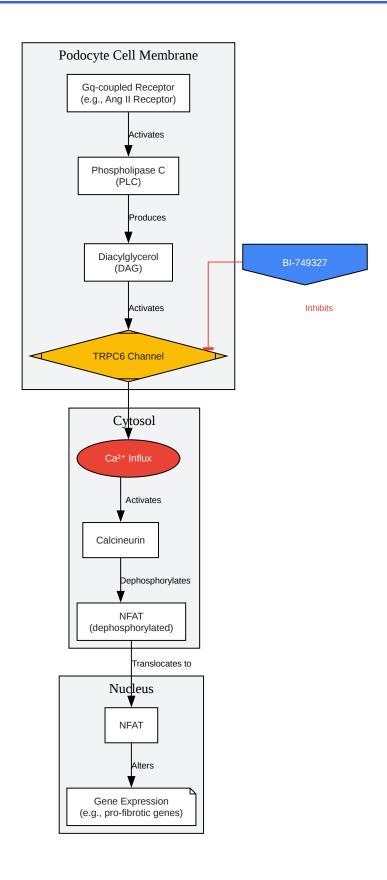
The therapeutic potential of **BI-749327** was evaluated in animal models of kidney disease, specifically the rat model of adriamycin-induced nephropathy, which mimics aspects of human focal segmental glomerulosclerosis (FSGS).

- Objective: To determine if BI-749327 can reduce proteinuria and protect against kidney damage in a disease model.
- Animal Model: Male Wistar rats with adriamycin-induced nephropathy.
- Method:
 - Kidney disease was induced by a single intravenous injection of adriamycin.
 - Animals were treated orally with BI-749327 or a vehicle control.
 - Urine samples were collected to measure the urinary protein-to-creatinine ratio (UPCR) as a marker of proteinuria.
 - At the end of the study, kidney tissues were collected for histological analysis to assess glomerulosclerosis and other signs of damage.
- Data Analysis: The UPCR was compared between the BI-749327-treated and vehicle-treated groups. Kidney histology was scored to quantify the extent of kidney damage.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of TRPC6 in kidney disease and the general workflow for the pharmacological characterization of **BI-749327**.

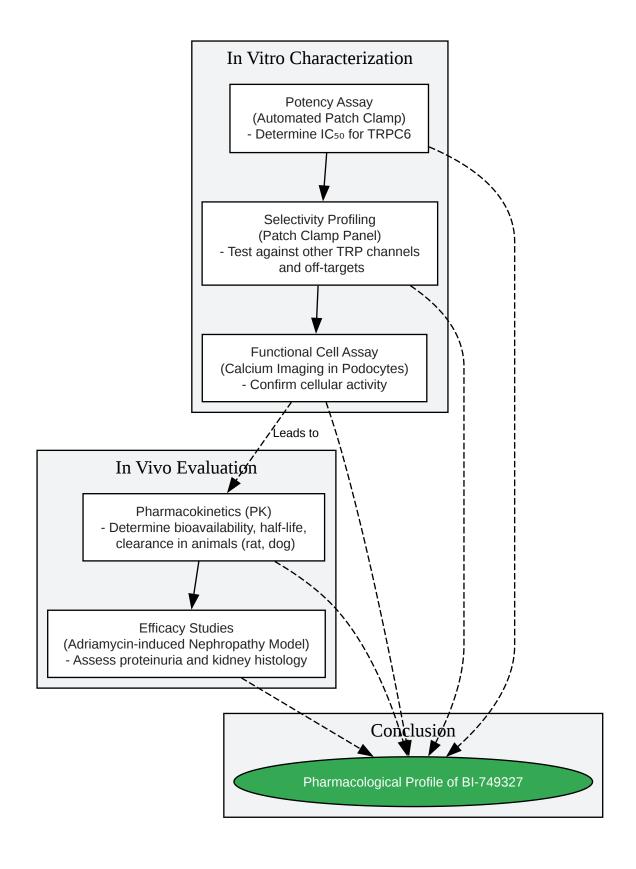




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Caption: Proposed TRPC6 signaling pathway in podocytes and the inhibitory action of **BI-749327**.





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Caption: General workflow for the pharmacological characterization of BI-749327.

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